L-Calcium pantothenate

Übersicht

Beschreibung

It is a water-soluble vitamin that plays a crucial role in the synthesis of coenzyme A (CoA) and acyl carrier protein, which are essential for fatty acid metabolism and energy production in the body . This compound is commonly used in dietary supplements and animal feed due to its stability and longer shelf life compared to other forms of pantothenic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium pantothenate can be synthesized through several methods. One common method involves the reaction of β-alanine with α-hydroxy-β,β′-dimethyl-γ-butyrolactone (pantolactone) in the presence of calcium hydroxide . The reaction typically occurs in an aqueous medium or an aliphatic alcoholic medium . Another method involves fusing calcium B-alanate with whydroxy-p,p-dimethyl-'-butyrolactone .

Industrial Production Methods

Industrial production of calcium pantothenate often involves microbial fermentation. For example, Bacillus megaterium can be genetically engineered to produce high levels of D-pantothenic acid, which is then converted to calcium pantothenate . This method is preferred due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium pantothenate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pantothenic acid.

Reduction: It can be reduced to form panthenol, an alcohol analog.

Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products

The major products formed from these reactions include pantothenic acid, panthenol, and various derivatives used in pharmaceuticals and cosmetics .

Wissenschaftliche Forschungsanwendungen

Calcium pantothenate has a wide range of scientific research applications:

Wirkmechanismus

Calcium pantothenate exerts its effects by being converted into pantothenic acid in the body, which is then used to synthesize coenzyme A (CoA). CoA is essential for the metabolism of carbohydrates, fats, and proteins . It acts as a carrier of acyl groups in various biochemical reactions, including the tricarboxylic acid cycle and fatty acid synthesis . The molecular targets and pathways involved include the CoA biosynthesis pathway and the fatty acid metabolism pathway .

Vergleich Mit ähnlichen Verbindungen

Calcium pantothenate is often compared with other forms of pantothenic acid, such as sodium pantothenate and free pantothenic acid. The key differences include:

Similar Compounds

Sodium pantothenate: Another salt form of pantothenic acid, less stable than calcium pantothenate.

Free pantothenic acid: The pure form of the vitamin, less stable and more prone to degradation.

Panthenol: An alcohol analog of pantothenic acid, used in cosmetics for its moisturizing properties.

Eigenschaften

CAS-Nummer |

6381-62-0 |

|---|---|

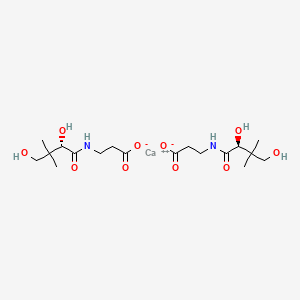

Molekularformel |

C18H32CaN2O10 |

Molekulargewicht |

476.5 g/mol |

IUPAC-Name |

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m11./s1 |

InChI-Schlüssel |

FAPWYRCQGJNNSJ-CTWWJBIBSA-L |

Isomerische SMILES |

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |

Kanonische SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.